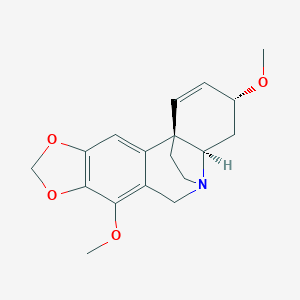

Buphanidrine

Description

Structure

3D Structure

Properties

CAS No. |

1162-10-3 |

|---|---|

Molecular Formula |

C18H21NO4 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(1S,13R,15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene |

InChI |

InChI=1S/C18H21NO4/c1-20-11-3-4-18-5-6-19(15(18)7-11)9-12-13(18)8-14-17(16(12)21-2)23-10-22-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3/t11-,15+,18+/m0/s1 |

InChI Key |

RNEXSBPDDRJJIY-BKGUAONASA-N |

Isomeric SMILES |

CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |

Canonical SMILES |

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |

Other CAS No. |

1162-10-3 |

Synonyms |

buphanidrine |

Origin of Product |

United States |

Foundational & Exploratory

Buphanidrine's Interaction with the Serotonin Transporter: A Technical Overview

For Immediate Release

Pietermaritzburg, South Africa – Emerging research into the alkaloids derived from Boophone disticha, a plant indigenous to Southern Africa, has identified buphanidrine as a notable modulator of the serotonin transporter (SERT). This document provides a detailed technical guide on the mechanism of action of this compound on SERT, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound demonstrates a direct inhibitory effect on the serotonin transporter.[1] By binding to SERT, this compound blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This mechanism is characteristic of many antidepressant and anxiolytic compounds. The affinity of this compound for SERT has been quantified in several studies, positioning it as a compound of interest for further investigation in neuroscience and pharmacology.

Quantitative Pharmacological Data

The inhibitory activity of this compound on the serotonin transporter has been evaluated through radioligand binding assays and functional uptake inhibition studies. The key quantitative data from these experiments are summarized below.

| Parameter | Value | Assay Type | System | Reference |

| IC50 | 274 µM | [3H]-citalopram Binding Assay | Rat Brain Tissue | Sandager et al., 2005[1] |

| Ki | 132 µM | [3H]-citalopram Binding Assay | Rat Brain Tissue | Sandager et al., 2005[1] |

| IC50 | 62 µM | [3H]-citalopram Binding Assay | COS-7 cells expressing hSERT | Neergaard et al., 2009[2] |

| IC50 | 513 µM | Functional SERT Inhibition Assay | COS-7 cells expressing hSERT | Neergaard et al., 2009[2] |

Signaling and Logical Workflow

The interaction of this compound with the serotonin transporter is a direct competitive inhibition at the neurotransmitter binding site. This relationship can be visualized as follows:

References

- 1. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Buphanidrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine is a crinane-type Amaryllidaceae alkaloid isolated from the bulbs and leaves of Boophane disticha, a plant with a history of use in South African traditional medicine for conditions such as anxiety and pain. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its interactions with key molecular targets in the central nervous system. The information presented herein is intended to support further research and drug development efforts centered on this psychoactive natural product.

Pharmacodynamics: Receptor Binding and Functional Activity

The primary pharmacological target of this compound identified to date is the serotonin transporter (SERT). It also exhibits a lesser affinity for the 5-HT1A receptor and is suggested to possess muscarinic antagonist properties, though quantitative data for the latter is not extensively available in the public domain.

Serotonergic System

This compound demonstrates a notable affinity for the serotonin transporter, a key regulator of serotonergic neurotransmission. This interaction is believed to underpin the traditional use of Boophane disticha for anxiety-related conditions.

Table 1: this compound Affinity and Functional Activity at Serotonergic Targets

| Target | Assay Type | Species | Radioligand | Parameter | Value (µM) | Reference |

| Serotonin Transporter (SERT) | Binding Affinity | Rat | [³H]-Citalopram | IC₅₀ | 274 | |

| Serotonin Transporter (SERT) | Binding Affinity | Rat | [³H]-Citalopram | Kᵢ | 132 | |

| Serotonin Transporter (SERT) | Functional Inhibition | COS-7 cells (hSERT) | - | IC₅₀ | 513 | |

| 5-HT₁ₐ Receptor | Binding Affinity | Rat | - | - | Slight Affinity |

Other Neurotransmitter Systems

While comprehensive screening data is limited, the traditional uses and observed effects of Boophane disticha extracts suggest potential interactions with other neurotransmitter systems. The "hyoscine-like activity" reported for this compound indicates a likely interaction with muscarinic acetylcholine receptors. However, specific binding affinities (Kᵢ values) for muscarinic, dopaminergic, adrenergic, and opioid receptor subtypes have not been detailed in the available scientific literature. Further research is required to fully elucidate the broader receptor interaction profile of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound are provided below. These protocols are based on established practices in the field.

[³H]-Citalopram Radioligand Binding Assay for Serotonin Transporter (SERT)

Objective: To determine the binding affinity of this compound for the serotonin transporter.

Materials:

-

Rat brain tissue (whole brain or specific regions like the brainstem)

-

[³H]-Citalopram (Radioligand)

-

This compound (Test compound)

-

Paroxetine or another high-affinity SERT ligand (for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Incubator

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 10 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of this compound.

-

For total binding, add 100 µL of binding buffer.

-

For non-specific binding, add 100 µL of a high concentration of paroxetine (e.g., 10 µM).

-

For competition binding, add 100 µL of varying concentrations of this compound.

-

Add 100 µL of [³H]-Citalopram (final concentration typically 1-2 nM).

-

Add 800 µL of the membrane preparation to initiate the binding reaction.

-

Incubate the tubes at room temperature (22-25°C) for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Objective: To determine the functional inhibitory potency of this compound on the human serotonin transporter.

Materials:

-

COS-7 cells transiently or stably expressing the human serotonin transporter (hSERT)

-

[³H]-Serotonin (Substrate)

-

This compound (Test compound)

-

Fluoxetine or another potent SSRI (Positive control)

-

Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4

-

Lysis buffer: 0.1 M NaOH or 1% SDS

-

96-well cell culture plates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Plating:

-

Culture hSERT-transfected COS-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.

-

Seed the cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.

-

-

Uptake Assay:

-

On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

-

Pre-incubate the cells for 10-15 minutes at 37°C with 100 µL of KRH buffer containing various concentrations of this compound or the positive control. Include a vehicle control (buffer only).

-

Initiate the uptake by adding 25 µL of KRH buffer containing [³H]-Serotonin (final concentration typically 10-20 nM).

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.

-

-

Lysis and Counting:

-

Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

-

Transfer the lysate from each well to a scintillation vial.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of serotonin uptake at each this compound concentration.

-

Plot the percentage of inhibition of serotonin uptake against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value using non-linear regression analysis.

-

Signaling Pathways

The interaction of this compound with its molecular targets initiates downstream signaling cascades that ultimately mediate its physiological effects.

Serotonin Transporter (SERT) Inhibition

By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the concentration and duration of serotonin in the synapse. This enhanced serotonergic neurotransmission can lead to a variety of downstream effects, including the modulation of intracellular signaling pathways. One of the key pathways affected by sustained increases in synaptic serotonin is the cyclic adenosine monophosphate (cAMP) signaling cascade. Activation of certain postsynaptic serotonin receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, activation of other serotonin receptors (e.g., 5-HT₁ₐ) can inhibit adenylyl cyclase and decrease cAMP. The net effect of SERT inhibition on cAMP signaling is complex and dependent on the specific receptor subtypes and neuronal circuits involved.

Muscarinic Receptor Antagonism

The suggested "hyoscine-like activity" of this compound implies antagonism at muscarinic acetylcholine receptors. Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. As an antagonist, this compound would block the binding of acetylcholine to these receptors, thereby inhibiting these signaling cascades.

In Vivo Pharmacology

The traditional use of Boophane disticha for pain relief suggests that this compound may possess analgesic properties. However, there is a lack of published in vivo studies specifically investigating the analgesic effects of isolated this compound in established animal models of pain, such as the tail-flick and formalin tests. Research in this area is warranted to validate these ethnobotanical claims.

Proposed Experimental Workflow for In Vivo Analgesic Testing

A general workflow for assessing the potential analgesic activity of this compound is outlined below.

Conclusion

This compound is a psychoactive alkaloid with a defined inhibitory activity at the serotonin transporter. Its pharmacological profile suggests potential therapeutic applications in the management of mood and anxiety disorders. The anecdotal evidence for analgesic effects, coupled with its likely muscarinic receptor antagonism, points towards a complex polypharmacology that warrants further investigation. A comprehensive screening of this compound against a broader panel of CNS receptors is essential to fully delineate its mechanism of action and to identify potential off-target effects. Furthermore, in vivo studies are critically needed to establish its efficacy and safety profile for potential therapeutic development.

An In-depth Technical Guide on Buphanidrine and its Affinity for the Serotonin Transporter (SERT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the Amaryllidaceae alkaloid, buphanidrine, for the serotonin transporter (SERT). The document details quantitative binding data, experimental protocols for affinity assessment, and the broader context of SERT signaling pathways.

Executive Summary

This compound, a natural compound isolated from Boophone disticha, has demonstrated a measurable affinity for the serotonin transporter, a key regulator of serotonergic neurotransmission and a primary target for many antidepressant medications. This guide consolidates the available binding data, offering a clear comparison of its potency as determined by various in vitro assays. Detailed methodologies for these assays are provided to aid in the replication and further investigation of this compound's pharmacodynamic profile. Furthermore, this guide visualizes both the experimental workflow for affinity determination and the known signaling pathways associated with SERT, providing a foundational understanding for future research and development.

Quantitative Binding Affinity of this compound for SERT

The affinity of this compound for the serotonin transporter has been quantified in multiple studies, primarily through radioligand binding assays and functional inhibition assays. The data reveals a micromolar range affinity, suggesting a moderate potency at this target. The following table summarizes the key quantitative findings:

| Assay Type | Ligand/Substrate | Preparation | IC50 (µM) | Ki (µM) | Reference |

| Radioligand Binding Assay | [3H]-citalopram | Rat Brain | 274 | 132 | [1][2] |

| Radioligand Binding Assay | [3H]-citalopram | Not Specified | 62 | Not Reported | [2][3] |

| Functional SERT Inhibition Assay | Not Specified | COS-7 cells expressing hSERT | 513 | Not Reported | [2][3] |

| Radioligand Binding Assay | [3H]-citalopram | Not Specified | 600 (0.6 mM) | Not Reported | [4][5] |

| Functional SERT Inhibition Assay | Not Specified | COS-7 cells expressing hSERT | 500 (0.5 mM) | Not Reported | [4][5] |

Experimental Protocols

The determination of this compound's binding affinity for SERT has been accomplished through two primary experimental approaches: radioligand binding assays and functional SERT inhibition assays.

Radioligand Binding Assay

This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand, such as [3H]-citalopram, from the serotonin transporter.

3.1.1 Materials and Reagents

-

Receptor Source: Membranes prepared from rat brain tissue or from cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [3H]-citalopram.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Scintillation Cocktail.

-

Scintillation Counter.

3.1.2 Detailed Protocol

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via a BCA assay).

-

-

Assay Setup (96-well plate format):

-

To each well, add the assay buffer.

-

Add serial dilutions of this compound or the non-specific binding control.

-

Add the radioligand ([3H]-citalopram) at a concentration near its dissociation constant (Kd).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter mats.

-

Add a scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements to determine the specific binding.

-

Plot the specific binding as a function of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value from the curve using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional SERT Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of a substrate into cells expressing the serotonin transporter.

3.2.1 Materials and Reagents

-

Cell Line: COS-7 cells transiently or stably expressing the human serotonin transporter (hSERT).

-

Substrate: A substrate for SERT, which can be a radiolabeled neurotransmitter (e.g., [3H]-serotonin) or a fluorescent substrate.

-

Test Compound: this compound.

-

Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.

-

Lysis Buffer: (e.g., 1% SDS).

-

Detection Instrument: Scintillation counter or fluorescence plate reader.

3.2.2 Detailed Protocol

-

Cell Culture:

-

Culture COS-7 cells expressing hSERT in appropriate media and conditions.

-

Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.

-

-

Pre-incubation:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time.

-

-

Uptake Initiation:

-

Add the radiolabeled or fluorescent substrate to initiate the uptake reaction.

-

Incubate for a short period (e.g., 1-3 minutes) at room temperature.

-

-

Uptake Termination:

-

Rapidly remove the uptake buffer.

-

Wash the cells multiple times with ice-cold assay buffer to remove the extracellular substrate.

-

-

Cell Lysis and Detection:

-

Lyse the cells with a lysis buffer.

-

Measure the amount of substrate taken up by the cells using a scintillation counter or a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the non-specific uptake in the presence of a known potent SERT inhibitor.

-

Subtract the non-specific uptake from all measurements.

-

Plot the percent inhibition of uptake as a function of this compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Visualizations

Experimental Workflow for SERT Affinity Determination

Caption: Workflow for determining this compound's affinity for SERT.

SERT Signaling and Regulatory Pathways

Caption: Overview of SERT regulation and downstream signaling.

Discussion and Future Directions

The available data indicates that this compound is a moderate inhibitor of the serotonin transporter. Its affinity in the micromolar range suggests it may contribute to the ethnobotanical uses of Boophone disticha for conditions related to mood and anxiety. The inhibition of SERT by this compound would be expected to increase the synaptic concentration of serotonin, a mechanism shared by selective serotonin reuptake inhibitors (SSRIs).

Further research is warranted to fully characterize the pharmacodynamic profile of this compound. This should include:

-

Selectivity Profiling: Assessing the binding affinity of this compound against other monoamine transporters (dopamine and norepinephrine transporters) and a broader panel of CNS receptors to determine its selectivity.

-

In Vivo Studies: Correlating the in vitro binding affinity with in vivo behavioral effects in animal models of depression and anxiety.

-

Mechanism of Action: Investigating whether this compound acts as a competitive, non-competitive, or allosteric inhibitor of SERT.

-

Signaling Pathway Analysis: Elucidating the specific downstream signaling consequences of SERT inhibition by this compound, particularly in relation to pathways like mTOR and their influence on neuronal function and plasticity.[6]

References

- 1. Alkaloids from Boophane disticha with affinity to the serotonin transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting SERT promotes tryptophan metabolism: mechanisms and implications in colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Buphanidrine: A Technical Guide to Purification from Boophone disticha

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Buphanidrine, a crinane alkaloid, from the bulbs of Boophone disticha. This plant, a member of the Amaryllidaceae family, is a known source of various bioactive alkaloids, with this compound being of particular interest due to its affinity for the serotonin transporter, suggesting potential applications in neuroscience and drug development.[1][2][3][4][5] This guide synthesizes information from multiple scientific studies to present detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this specialized field.

Overview of Alkaloids in Boophone disticha

Boophone disticha contains a rich assemblage of isoquinoline alkaloids, primarily belonging to the crinane group.[6][7] Besides this compound, other notable alkaloids isolated from this plant include buphanamine, distichamine, crinine, and buphanisine.[1][2][6][8] The presence and relative abundance of these alkaloids can vary, making selective isolation a key challenge.

Experimental Protocols

The isolation and purification of this compound from Boophone disticha bulbs generally involve a multi-step process encompassing initial extraction, acid-base partitioning to isolate the alkaloid fraction, and subsequent chromatographic purification.

Plant Material and Initial Extraction

Fresh or dried bulbs of Boophone disticha are used as the starting material. The initial extraction is typically carried out using an organic solvent, with ethanol being a common choice.[1][2][8][9][10]

Protocol for Ethanolic Extraction:

-

Preparation: Clean the bulbs of Boophone disticha, removing any soil and dry papery outer layers. The bulbs can be either air-dried in the shade or used fresh.[9] For efficient extraction, chop the bulbs into small pieces or grind them into a powder.[6][9]

-

Maceration: Submerge the prepared plant material in absolute ethanol. A typical ratio is 1:2 to 1:3 (w/v) of plant material to solvent. The mixture is then macerated for a period of 24 to 72 hours at room temperature.[1][9] Sonication can be employed to enhance the extraction process.[2]

-

Filtration and Concentration: After maceration, filter the mixture to separate the ethanolic extract from the plant debris. The residue can be re-extracted multiple times to ensure a comprehensive extraction.

-

Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

Acid-Base Extraction for Alkaloid Enrichment

To isolate the alkaloids from the crude extract, a liquid-liquid acid-base extraction is performed. This method leverages the basic nature of alkaloids to separate them from neutral and acidic compounds.[1]

Protocol for Acid-Base Extraction:

-

Acidification: Dissolve the crude ethanolic extract in an acidic aqueous solution, such as 2% sulfuric acid, adjusting the pH to approximately 2-3.[1][6]

-

Removal of Neutral Compounds: Partition the acidified solution against a non-polar organic solvent like diethyl ether or ethyl acetate. This step removes neutral and weakly acidic compounds, which will preferentially move into the organic phase, leaving the protonated alkaloids in the aqueous phase.[1][6]

-

Basification: Separate the aqueous layer and basify it by adding a base, such as ammonium hydroxide (25%), until the pH reaches approximately 9-10.[1][6] This deprotonates the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent like ethyl acetate or chloroform.[1][6] The free base alkaloids will partition into the organic layer.

-

Final Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract. This extract can then be freeze-dried for storage.[2]

Chromatographic Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate pure this compound. This is typically achieved through a series of chromatographic techniques.

Column chromatography is a primary method for the initial fractionation of the crude alkaloid extract.[1][7][10][11] Silica gel is a commonly used stationary phase.[8]

Protocol for Silica Gel Column Chromatography:

-

Column Packing: Prepare a column with silica gel (e.g., 60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry and pack the column.[8]

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common solvent system for alkaloids is a mixture of chloroform and methanol, with the polarity gradually increased by increasing the proportion of methanol.[12] The addition of a small amount of a base like ammonium hydroxide to the mobile phase can improve the separation of basic alkaloids.[13]

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC).[8]

For further purification of fractions containing this compound, preparative TLC can be employed.[1][7]

Protocol for Preparative TLC:

-

Plate Preparation: Use pre-coated silica gel TLC plates. For better separation of alkaloids, the plates can be pre-treated with a basic solution like aqueous ammonia or a solvent containing triethylamine.[14]

-

Sample Application: Apply the this compound-containing fraction as a band across the origin of the TLC plate.

-

Development: Develop the plate in a sealed chamber with an appropriate mobile phase. A solvent system such as toluene:ethyl acetate:diethylamine (7:2:1) is often effective for separating alkaloids.[12]

-

Visualization and Isolation: Visualize the separated bands under UV light. Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel using a polar solvent like methanol.

For final purification and to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.[2]

Protocol for Preparative HPLC:

-

Column: A reverse-phase C18 column is typically used for alkaloid separation.[15]

-

Mobile Phase: A common mobile phase is a gradient of methanol and water or acetonitrile and water.[15][16] The addition of modifiers like triethylamine or formic acid can improve peak shape and resolution.[15]

-

Detection: UV detection is suitable for monitoring the elution of this compound.[15]

-

Fraction Collection: Collect the peak corresponding to this compound. The purity of the isolated compound can be assessed by analytical HPLC.

Data Presentation

The following tables summarize the quantitative data reported in the literature regarding the isolation of alkaloids from Boophone disticha and the biological activity of this compound.

Table 1: Yield of Alkaloid Extracts

| Extraction Stage | Starting Material | Yield | Reference |

| Crude Alkaloid Extract | Dried Bulbs | 0.06% of initial biomass | [1] |

| Crude Alkaloid Residue | Dried Bulbs | 240 mg | [2] |

Table 2: Biological Activity of this compound

| Assay | Target | Value | Reference |

| Radioligand Binding Assay | Serotonin Transporter (SERT) | IC₅₀: 274 µM | [1][4] |

| Radioligand Binding Assay | Serotonin Transporter (SERT) | Kᵢ: 132 µM | [4] |

| Binding Assay | Serotonin Transporter (SERT) | IC₅₀: 62 µM | [2] |

| Functional SERT Inhibition Assay | Serotonin Transporter (SERT) | IC₅₀: 513 µM | [2] |

| Antibacterial Activity (MIC) | Staphylococcus aureus | 0.063 mg/ml | [1] |

| Antibacterial Activity (MIC) | Escherichia coli | 0.063 mg/ml | [1] |

| Antibacterial Activity (MIC) | Klebsiella pneumoniae | 0.063 mg/ml | [1][10] |

Mandatory Visualization

The following diagrams illustrate the workflow for the isolation and purification of this compound.

Caption: Overall workflow for this compound isolation.

Caption: Detailed acid-base extraction workflow.

Structural Elucidation

The definitive identification of the isolated this compound is accomplished through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the chemical structure and stereochemistry of this compound.[1][2][8][10][17][18][19]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula of the compound, confirming its elemental composition.[8]

Conclusion

The isolation and purification of this compound from Boophone disticha is a systematic process that relies on the principles of natural product chemistry. This guide provides a framework of established methodologies, from initial solvent extraction to advanced chromatographic separation. While the described protocols are based on published research, optimization of specific parameters such as solvent gradients and chromatographic conditions may be necessary depending on the specific plant material and laboratory instrumentation. The successful isolation of pure this compound will enable further investigation into its pharmacological properties and potential as a lead compound in drug discovery.

References

- 1. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloid Composition and Biological Activities of the Amaryllidaceae Species Ismene amancaes (Ker Gawl.) Herb. [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Amaryllidaceae plant extracts [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparative phytochemical screening of Boophone disticha bulb and roots [redalyc.org]

- 10. jocpr.com [jocpr.com]

- 11. Antibacterial activity of crinane alkaloids from Boophone disticha (Amaryllidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcmas.com [ijcmas.com]

- 17. forskning.ruc.dk [forskning.ruc.dk]

- 18. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Buphanidrine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine, a crinane alkaloid isolated from plants of the Amaryllidaceae family, notably Boophone disticha, has garnered scientific interest for its potential psychoactive properties. Traditional medicine in Southern Africa has utilized extracts of Boophone disticha for conditions such as anxiety and depression.[1] Modern pharmacological research has begun to elucidate the mechanisms underlying these effects, with a primary focus on the compound's interaction with the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the currently available in vitro and in vivo data on this compound, presents detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development.

In Vitro Effects of this compound

The primary in vitro target of this compound identified to date is the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission. Inhibition of SERT is a well-established mechanism for the treatment of depression and anxiety disorders.

Quantitative Data on SERT Inhibition

Several studies have quantified the inhibitory activity of this compound at the serotonin transporter. The data, primarily from radioligand binding assays and functional inhibition assays, are summarized below.

| Assay Type | Ligand/Substrate | Cell Line/System | This compound IC50 | This compound Ki | Reference |

| SERT Binding Assay | [³H]-citalopram | Rat Brain | 274 µM | 132 µM | [1][2] |

| SERT Binding Assay | [³H]-citalopram | hSERT expressing COS-7 cells | 62 µM | - | [3] |

| Functional SERT Inhibition Assay | Serotonin | hSERT expressing COS-7 cells | 513 µM | - | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for the key in vitro assays used to characterize this compound's interaction with SERT.

1. SERT Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the serotonin transporter.

-

Materials:

-

Rat brain tissue homogenate or membranes from cells expressing hSERT (e.g., COS-7)

-

[³H]-citalopram (radioligand)

-

This compound (test compound)

-

Incubation buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding control (e.g., 1 µM paroxetine)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a dilution series of this compound.

-

In a multi-well plate, combine the membrane preparation, [³H]-citalopram (at a concentration near its Kd), and either buffer, this compound, or the non-specific binding control.

-

Incubate the mixture, typically at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

2. Functional SERT Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin into cells expressing the serotonin transporter.

-

Materials:

-

COS-7 cells transiently expressing human SERT (hSERT)

-

[³H]-serotonin or a fluorescent serotonin analog

-

This compound (test compound)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Lysis buffer

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Culture hSERT-expressing COS-7 cells in multi-well plates.

-

Prepare a dilution series of this compound.

-

Pre-incubate the cells with either buffer or different concentrations of this compound for a short period.

-

Initiate the uptake by adding [³H]-serotonin to the wells.

-

Incubate for a defined time at 37°C to allow for serotonin uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells to release the internalized radiolabel.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the IC50 value of this compound by plotting the percentage of serotonin uptake inhibition against the logarithm of the this compound concentration.

-

Signaling Pathway and Experimental Workflow

The following diagrams visualize the proposed mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.

Caption: Proposed mechanism of this compound at the serotonergic synapse.

Caption: General experimental workflow for in vitro screening of this compound.

In Vivo Effects of this compound

A thorough review of the current scientific literature reveals a significant gap in the understanding of the in vivo effects of isolated this compound. While traditional medicine utilizes the entire plant extract of Boophone disticha for its psychoactive effects, and some modern studies have investigated the anxiolytic-like effects of these crude extracts in animal models, there is a notable absence of published research on the in vivo pharmacological and toxicological profile of pure this compound.

This lack of data presents a critical knowledge gap that needs to be addressed to validate the therapeutic potential of this compound. Future in vivo research should aim to:

-

Determine the pharmacokinetic profile of this compound: This includes studies on its absorption, distribution, metabolism, and excretion (ADME) to understand its bioavailability and half-life in a living system.

-

Evaluate the pharmacodynamic effects in relevant animal models: Behavioral models of anxiety and depression (e.g., elevated plus maze, forced swim test) would be crucial to confirm the antidepressant and anxiolytic effects suggested by the in vitro data.

-

Assess the safety and toxicity profile: Dose-ranging studies are necessary to identify the therapeutic window and any potential adverse effects of isolated this compound.

Conclusion

The available in vitro evidence strongly suggests that this compound is an inhibitor of the serotonin transporter, providing a plausible mechanism for the ethnobotanical uses of Boophone disticha in treating mood and anxiety disorders. The quantitative data from binding and functional assays offer a solid foundation for further preclinical development. However, the complete lack of in vivo studies on isolated this compound is a major limitation. Rigorous in vivo research is imperative to establish the therapeutic potential and safety of this compound as a standalone pharmacological agent. This technical guide serves as a summary of the current knowledge and a call to action for further investigation into this promising natural compound.

References

The Ethnobotanical Legacy and Pharmacological Potential of Buphanidrine from Boophone disticha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boophone disticha (L.f.) Herb., a bulbous plant native to sub-Saharan Africa, holds a prominent place in traditional African medicine. Its psychoactive and medicinal properties, largely attributed to its rich alkaloid content, have been utilized for centuries in various cultural and therapeutic contexts. This technical guide delves into the traditional medicinal uses of Boophone disticha, with a specific focus on its major crinane alkaloid, buphanidrine. We provide a comprehensive overview of its ethnobotanical applications, quantitative analysis of its alkaloid composition, detailed experimental protocols for its extraction and pharmacological evaluation, and a visual representation of its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.

Introduction

Boophone disticha, commonly known as the "century plant" or "tumbleweed," has a long and storied history in African traditional medicine.[1] Different parts of the plant, particularly the bulb, have been employed to treat a wide array of ailments, ranging from pain and inflammation to mental health conditions.[2][3] The plant's potent biological activity is primarily due to a complex mixture of Amaryllidaceae alkaloids, with this compound being one of the most significant constituents.[4][5]

This compound, a crinane-type alkaloid, has garnered scientific interest for its notable pharmacological effects, particularly its interaction with the central nervous system. This guide will explore the traditional knowledge surrounding Boophone disticha and this compound, and bridge it with modern scientific investigation, providing a technical foundation for future research and development.

Traditional Medicinal Uses of Boophone disticha

The ethnobotanical applications of Boophone disticha are diverse and deeply rooted in the cultural practices of various African communities, including the Sotho, Xhosa, and Zulu people.[3] The bulb is the most commonly used part of the plant and is known for its potent psychoactive and physiological effects.

Key traditional uses include:

-

Analgesic and Anti-inflammatory: The bulb is widely used to treat pain and inflammation associated with wounds, boils, abscesses, and rheumatic conditions.[2][6] Fresh leaves are also applied topically to stop bleeding.[2]

-

Central Nervous System Disorders: Decoctions of the bulb are traditionally used to manage conditions such as anxiety, hysteria, and other neurological disorders.[6][7][8] Its hallucinogenic properties have also led to its use in divinatory and initiation rituals.[4]

-

Wound Healing: The outer coverings of the bulb are applied to boils and abscesses to promote healing.[2] The antibacterial properties of its constituent alkaloids, including this compound, likely contribute to this effect.[9]

-

Arrow Poison: The toxic nature of the bulb has been historically utilized by the San people to create arrow poisons for hunting.[2]

It is crucial to note that Boophone disticha is highly toxic, and its use in traditional medicine requires profound knowledge and experience to avoid severe adverse effects, including stupor, strong hallucinations, coma, and even death if ingested in excessive amounts.[1]

Quantitative Analysis of Alkaloids in Boophone disticha

This compound is a major alkaloid present in Boophone disticha. The concentration of this compound and other alkaloids can vary depending on the plant part, geographical location, and season of collection.

| Alkaloid | Plant Part | Concentration/Yield | Reference |

| This compound | Bulbs | Major constituent | [4][5] |

| This compound | Bulbs (ethanolic extract) | IC50: 62 µM (SERT Binding Assay) | [2] |

| This compound | Bulbs (ethanolic extract) | IC50: 513 µM (SERT Functional Assay) | [2] |

| This compound | Leaves | IC50: 274 µM (SERT Binding Assay) | [4] |

| Distichamine | Bulbs (ethanolic extract) | IC50: 65 µM (SERT Binding Assay) | [2] |

| Buphanamine | Bulbs (ethanolic extract) | IC50: 55 µM (SERT Binding Assay) | [2] |

| Buphanisine | Bulbs (ethanolic extract) | IC50: 199 µM (SERT Binding Assay) | [2] |

| Total Alkaloids | Bulb | 3.4% | [8] |

SERT: Serotonin Transporter

Experimental Protocols

Extraction and Isolation of this compound from Boophone disticha Bulbs

This protocol describes a general method for the extraction and isolation of this compound based on established procedures for Amaryllidaceae alkaloids.

Materials and Reagents:

-

Fresh or dried bulbs of Boophone disticha

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl), 2%

-

Ammonium hydroxide (NH4OH), 25%

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., mixtures of CH2Cl2 and MeOH)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Dragendorff's reagent for alkaloid detection

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Plant Material Preparation: Air-dry the bulbs of Boophone disticha at room temperature and then grind them into a fine powder.

-

Extraction:

-

Macerate the powdered bulb material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2% HCl.

-

Wash the acidic solution with CH2Cl2 to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to approximately 9-10 with NH4OH.

-

Extract the alkaloids from the basified aqueous layer with CH2Cl2.

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield the crude alkaloid fraction.

-

-

Chromatographic Separation:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with pure CH2Cl2 and gradually adding MeOH.

-

Monitor the fractions using TLC, visualizing the spots under UV light and by spraying with Dragendorff's reagent.

-

Combine fractions containing the compound of interest (this compound).

-

-

Purification:

-

Further purify the this compound-containing fractions using preparative TLC or another round of column chromatography with a refined solvent system to obtain the pure compound.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.

Serotonin Transporter (SERT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the serotonin transporter.

Materials and Reagents:

-

Rat brain tissue (or cell lines expressing human SERT)

-

[³H]-Citalopram (radioligand)

-

This compound (test compound)

-

Fluoxetine or another known SSRI (positive control)

-

Tris-HCl buffer

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer.

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, [³H]-Citalopram at a fixed concentration, and varying concentrations of this compound.

-

Include tubes for total binding (no competitor) and non-specific binding (excess of a known SSRI like fluoxetine).

-

Incubate the tubes at room temperature for a specified time to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Citalopram) from the resulting dose-response curve.

-

Signaling Pathway of this compound

The traditional use of Boophone disticha for treating anxiety and other central nervous system disorders can be partly explained by the interaction of its alkaloids with neurotransmitter systems. This compound has been shown to have a notable affinity for the serotonin transporter (SERT).[1][2] SERT is a protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its action. By inhibiting SERT, this compound increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and anxiety.

Conclusion

Boophone disticha is a plant with a rich history of traditional medicinal use in Africa. The presence of potent alkaloids, particularly this compound, provides a scientific basis for many of its ethnobotanical applications, especially those related to the central nervous system. The ability of this compound to inhibit the serotonin transporter highlights its potential as a lead compound for the development of new antidepressant and anxiolytic drugs.

This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of Boophone disticha and its constituents. The provided protocols and data summaries are intended to facilitate further investigation into the pharmacology and chemistry of this fascinating medicinal plant. Future research should focus on a more detailed characterization of the in vivo efficacy and safety of this compound, as well as the exploration of other alkaloids present in Boophone disticha for their potential synergistic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloids from Boophane disticha with affinity to the serotonin transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Neuropharmacological Properties of Buphanidrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buphanidrine, a crinane alkaloid isolated from the Amaryllidaceae family of plants, notably from species such as Boophane disticha, has garnered scientific interest for its psychoactive properties. Traditional use in Southern Africa for conditions related to the central nervous system has prompted investigations into its neuropharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key neurotransmitter systems, focusing on its established affinity for the serotonin transporter and exploring its potential effects on other monoaminergic and cholinergic pathways. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a member of the Amaryllidaceae alkaloids, a diverse group of natural compounds known for their wide range of biological activities. The traditional use of plants containing this compound for mood and anxiety-related conditions suggests a pharmacological basis for these effects. Modern research has begun to elucidate the molecular mechanisms underlying the psychoactivity of this compound, with a primary focus on its interaction with the serotonin transporter (SERT). This guide aims to consolidate the existing knowledge on the neuropharmacology of this compound, providing a detailed resource for researchers in the field.

Quantitative Pharmacological Data

The primary neuropharmacological target of this compound identified to date is the serotonin transporter (SERT). The following table summarizes the quantitative data available for this compound's affinity for SERT. It is important to note that while extracts of Boophane disticha have shown inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET), specific quantitative data for isolated this compound at these transporters are not yet available in the public domain. Similarly, while preliminary reports suggest potential interaction with muscarinic acetylcholine receptors, quantitative binding affinities have not been determined.

| Target | Ligand | Assay Type | Species | IC50 (µM) | Ki (µM) | Reference |

| Serotonin Transporter (SERT) | [3H]-Citalopram | Radioligand Binding | Rat | 274 | 132 | [1] |

Table 1: Quantitative Binding Affinity of this compound for the Serotonin Transporter.

Mechanism of Action and Signaling Pathways

Inhibition of the Serotonin Transporter (SERT)

The principal mechanism of action of this compound is the inhibition of the serotonin transporter (SERT).[1] SERT is a presynaptic membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic neurotransmission. By inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This mechanism is the hallmark of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant and anxiolytic medications.

The following diagram illustrates the established mechanism of SERT and the inhibitory action of this compound.

Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.

Downstream Signaling of SERT Inhibition

The inhibition of SERT by this compound leads to a cascade of downstream signaling events within the postsynaptic neuron. The increased synaptic serotonin activates various subtypes of serotonin receptors, which are G-protein coupled receptors (GPCRs) or ligand-gated ion channels. Activation of these receptors modulates the activity of second messenger systems, such as cyclic adenosine monophosphate (cAMP) and inositol triphosphate (IP3), leading to the activation of protein kinases like protein kinase A (PKA) and protein kinase C (PKC). These kinases, in turn, phosphorylate a variety of intracellular proteins, including transcription factors, which can alter gene expression and ultimately lead to changes in neuronal function and plasticity. These long-term changes are thought to underlie the therapeutic effects of SSRIs in mood and anxiety disorders.

The following diagram provides a simplified overview of the potential downstream signaling pathways affected by SERT inhibition.

References

In-Depth Technical Guide on the Cytotoxicity of Buphanidrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cytotoxic properties of Buphanidrine, a crinane-type alkaloid found in plants of the Amaryllidaceae family. This document synthesizes available data on its effects on cancer cells, delves into its potential mechanisms of action, and provides detailed experimental protocols for its study.

Quantitative Cytotoxicity Data

While extensive research has been conducted on the cytotoxic effects of various Amaryllidaceae alkaloids, specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature. However, existing studies and in silico analyses strongly suggest its potential as a cytotoxic agent.

One study indicated that crinane-type alkaloids, including this compound, exerted a notable negative effect on the cell growth of the AGS human gastric adenocarcinoma cell line.[1] Another piece of research reported an IC50 value of 63 ± 9 μM for this compound in a serotonin reuptake transporter (SERT) binding assay, which, while not a direct measure of cytotoxicity against cancer cells, demonstrates its significant biological activity.

For comparative purposes, the IC50 values of other structurally related and well-studied crinane alkaloids are presented in the table below. These values highlight the potential cytotoxic potency within this class of compounds.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Haemanthamine | HT-1080 Fibrosarcoma | ~0.3 µg/mL | [2] |

| Crinamine | 5123tc Rat Hepatoma | 12.5 | [3] |

| Haemanthamine | 5123tc Rat Hepatoma | 15 | [3] |

| 4-chloro-3-nitrobenzoyl derivative of Ambelline | MOLT-4 T-lymphoblastic leukemia | 0.6 ± 0.1 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's cytotoxicity.

Cell Culture

-

Cell Lines: A variety of human cancer cell lines can be used, such as AGS (gastric adenocarcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and Jurkat (T-cell leukemia). Normal cell lines, such as human dermal fibroblasts (HDF), should be used as controls to assess selectivity.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V-FITC and propidium iodide (PI) staining.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Fixation: Cells are treated with this compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of crinane alkaloids like this compound are often mediated through the induction of apoptosis.[5] While the precise signaling cascade for this compound is still under investigation, a proposed pathway based on the known mechanisms of similar compounds involves the intrinsic apoptotic pathway.

Proposed Apoptotic Signaling Pathway

dot

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

This compound is hypothesized to disrupt the balance of the Bcl-2 family of proteins, which are key regulators of apoptosis. It may inhibit the function of anti-apoptotic proteins like Bcl-2, while promoting the activity of pro-apoptotic proteins such as Bax. This shift leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which cleaves various cellular substrates, including PARP, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

Cell Cycle Arrest

Some crinane alkaloids have been shown to induce cell cycle arrest, often at the G2/M phase.[6][7] This arrest prevents cancer cells from proceeding through mitosis and can be a precursor to apoptosis. The exact molecular targets of this compound within the cell cycle machinery are yet to be fully elucidated.

dot

References

- 1. Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Design of semisynthetic derivatives of the Amaryllidaceae alkaloid ambelline and exploration of their in vitro cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Buphanidrine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine, a crinane-type alkaloid isolated from plants of the Amaryllidaceae family, notably Boophone disticha, has garnered significant interest in the scientific community. This interest stems from its diverse biological activities, which suggest its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying structure-activity relationships.

Core Biological Activities

The primary biological activities reported for this compound and its derivatives are centered on their interaction with the central nervous system, particularly the serotonin transporter (SERT), and their antimicrobial properties. Emerging research also points towards potential cytotoxic effects against cancer cell lines.

Serotonin Transporter (SERT) Affinity

This compound and several of its naturally occurring analogs have demonstrated notable affinity for the serotonin transporter, a key protein in the regulation of serotonergic neurotransmission. This interaction is believed to be a primary contributor to the traditional use of Boophone disticha for ailments related to the central nervous system, such as anxiety and depression.[1][2] The affinity is attributed in part to the presence of a 1,3-dioxole moiety in the chemical structure of these alkaloids.[1]

Table 1: SERT Affinity of this compound and Related Alkaloids

| Compound | Assay Type | IC50 (µM) | Ki (µM) | Source(s) |

| This compound | [³H]-citalopram binding | 274 | 132 | [3] |

| [³H]-citalopram binding | 62 | - | [4] | |

| Functional SERT inhibition | 513 | - | [1][4] | |

| Binding and Functional | 600 | - | [5] | |

| Buphanamine | [³H]-citalopram binding | 1799 | 868 | [3] |

| [³H]-citalopram binding | 55 | - | [4] | |

| Buphanisine | [³H]-citalopram binding | 199 | - | [4] |

| Distichamine | [³H]-citalopram binding | 65 | - | [4] |

| Functional SERT inhibition | 646 | - | [1][4] | |

| Binding and Functional | 500 | - | [5] |

Antibacterial Activity

This compound and its close structural relative, distichamine, have been identified as novel, broad-spectrum antibacterial agents. Their activity has been demonstrated against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound Derivatives (MIC in mg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Bacillus subtilis | Source(s) |

| This compound | 0.063 | 0.063 | 0.063 | 0.126 | |

| Distichamine | 0.063 | 0.063 | 0.063 | 0.126 |

Cytotoxic Activity

Preliminary studies suggest that this compound may possess cytotoxic activity against certain cancer cell lines. Research has indicated that crinane-type alkaloids, including this compound, could have a negative effect on the cell growth of the gastric cancer cell line AGS.[6] This opens a promising avenue for further investigation into the anticancer potential of this class of compounds. However, comprehensive quantitative data across a wide range of cancer cell lines for a variety of this compound derivatives is not yet available.

Experimental Protocols

Serotonin Transporter (SERT) Binding Assay ([³H]-citalopram)

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.

-

Membrane Preparation:

-

HEK293 cells stably transfected with the human SERT are harvested and homogenized in an ice-cold assay buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The final membrane pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate in triplicate.

-

Total Binding: Wells contain cell membranes (50-100 µg protein), a specific concentration of [³H]-citalopram, and assay buffer.

-

Non-specific Binding: Wells contain cell membranes, [³H]-citalopram, and a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to saturate the specific binding sites.

-

Competition Binding: Wells contain cell membranes, [³H]-citalopram, and varying concentrations of the test compound (e.g., this compound derivatives).

-

The plate is incubated at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression analysis.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Broth Microdilution Antibacterial Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.

-

Preparation of Inoculum:

-

A standardized suspension of the test bacteria is prepared to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL (equivalent to a 0.5 McFarland standard).

-

-

Assay Setup:

-

The assay is performed in a 96-well microtiter plate.

-

Serial two-fold dilutions of the test compound (e.g., this compound) are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive control wells (medium with bacteria, no compound) and negative control wells (medium only) are included.

-

-

Incubation:

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

-

Visualizations

Caption: Workflow for the SERT Radioligand Binding Assay.

Caption: Workflow for the Broth Microdilution Antibacterial Assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with multifaceted biological activities. Their established affinity for the serotonin transporter warrants further investigation for the development of novel antidepressants or anxiolytics. The antibacterial properties of these compounds also suggest their potential as leads for new antimicrobial agents. The preliminary findings of cytotoxic activity open an exciting new frontier for cancer research.

Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship for each biological target. In particular, quantitative studies on the anti-inflammatory and a broader panel of anticancer activities are needed. Elucidation of the precise molecular mechanisms underlying these activities will be crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships for serotonin transporter and dopamine receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloids from Boophane disticha with affinity to the serotonin transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Spectroscopic Blueprint of Buphanidrine: A Technical Guide to its NMR and Mass Spectrometric Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of Buphanidrine, a crinane-type Amaryllidaceae alkaloid. Primarily of interest to researchers, scientists, and professionals in drug development, this document collates and presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details experimental protocols for its isolation and analysis, and visualizes a key workflow in its pharmacological investigation.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on one-dimensional and two-dimensional NMR spectroscopy, alongside mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides characteristic signals that are crucial for identifying its core structure and stereochemistry. The data presented below was acquired in deuterated chloroform (CDCl₃) at a frequency of 300 MHz.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.78 | d | 10.8 |

| H-2 | 2.94 | m | |

| H-3α | 1.95 | m | |

| H-3β | 2.25 | m | |

| H-4a | 3.35 | m | |

| H-6 | 4.15 | s | |

| H-7 | 6.55 | s | |

| H-10 | 6.85 | s | |

| H-11 | 2.80 | m | |

| H-12 | 3.30 | m | |

| OCH₃-9 | 3.85 | s | |

| OCH₃-1 | 3.38 | s |

Data sourced from Neergaard et al., 2009.[1]

¹³C NMR Spectroscopic Data

Mass Spectrometry Data

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structure.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₂₁NO₄ |

| Molecular Weight | 315.36 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Predicted [M+H]⁺ | 316.1543 |